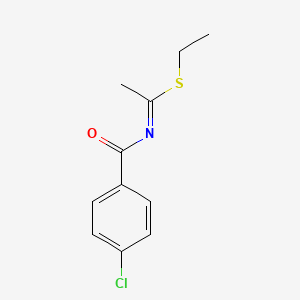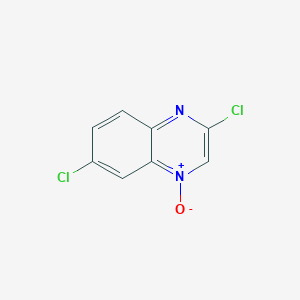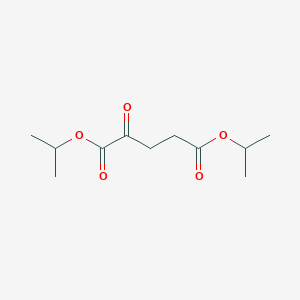![molecular formula C21H29O4P B14435473 Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate CAS No. 75417-01-5](/img/structure/B14435473.png)
Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of a phosphanyl group, which adds unique properties to its chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions to form the ester. The reaction can be represented as follows:
R-COOH+R’-OH→R-COOR’+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as the use of acid chlorides or anhydrides in the presence of a base. These methods are preferred for their higher yields and faster reaction times. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of different oxidation products.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like HCl, while basic hydrolysis (saponification) uses a strong base like NaOH.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavoring agents, and as a plasticizer in polymer chemistry.
Wirkmechanismus
The mechanism by which Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate exerts its effects involves several molecular targets and pathways:
Enzyme Interaction: The compound can interact with enzymes, altering their activity and leading to various biochemical effects.
Metabolic Pathways: It can be metabolized in the body to produce active metabolites that exert specific physiological effects.
Cell Signaling: The compound may influence cell signaling pathways, affecting cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate can be compared with other esters and phosphanyl-containing compounds:
Ethyl Acetate: A simpler ester with similar properties but lacking the phosphanyl group.
Methyl Butyrate: Another ester with a different alkyl group, used in flavoring and fragrances.
Diphenylphosphine Oxide: A compound with a similar phosphanyl group but different overall structure and reactivity.
These comparisons highlight the unique properties of this compound, particularly its combination of ester and phosphanyl functionalities, which contribute to its distinct chemical behavior and applications.
Eigenschaften
CAS-Nummer |
75417-01-5 |
|---|---|
Molekularformel |
C21H29O4P |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
ethyl 3-[diethoxy(diphenyl)-λ5-phosphanyl]propanoate |
InChI |
InChI=1S/C21H29O4P/c1-4-23-21(22)17-18-26(24-5-2,25-6-3,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3 |
InChI-Schlüssel |
ZMWRHEMGHPHVBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCP(C1=CC=CC=C1)(C2=CC=CC=C2)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
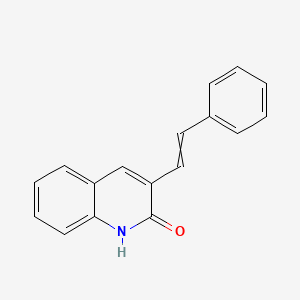
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
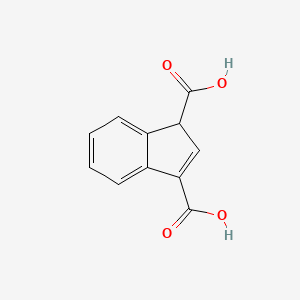



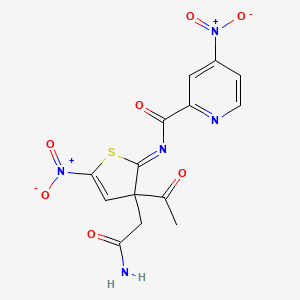
![[2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14435447.png)
